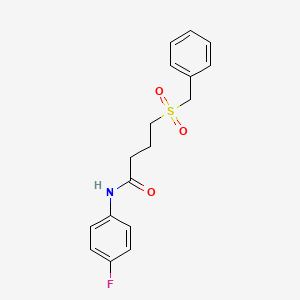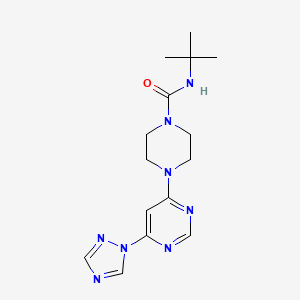
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(tert-butyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(tert-butyl)piperazine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds designed for biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as piperazine, pyrimidine, and triazole are common in pharmaceutical chemistry and are often used in the design of enzyme inhibitors or receptor modulators.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from basic building blocks like amines, carboxylic acids, and heterocyclic compounds. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride involves acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N'-carbonyldiimidazole . This suggests that a similar approach could be used for the synthesis of the compound , with the appropriate selection of starting materials and reaction conditions tailored to introduce the triazole and tert-butyl groups.
Molecular Structure Analysis
The molecular structure of related compounds, such as tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, reveals that the piperazine ring often adopts a chair conformation, which is a common feature for this type of heterocycle . The dihedral angles between the rings in these molecules can vary, affecting the overall three-dimensional shape of the molecule, which in turn can influence its biological activity.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions. For example, piperazine-2-carboxylic acid derived N-formamides have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating that the piperazine moiety can be functionalized to create catalytically active compounds . This reactivity could be relevant when considering the chemical behavior of "4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(tert-butyl)piperazine-1-carboxamide" in different chemical environments or potential metabolic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms like nitrogen in the triazole, pyrimidine, and piperazine rings can lead to the formation of hydrogen bonds, which can affect solubility and stability . The tert-butyl group is a bulky substituent that can influence the compound's steric profile and potentially its binding affinity to biological targets. The specific properties of "4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(tert-butyl)piperazine-1-carboxamide" would need to be determined experimentally, but insights can be gained from the behavior of structurally related compounds.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel heterocyclic compounds, including piperazine derivatives, has been explored for their potential anti-inflammatory and analgesic properties. Compounds have been synthesized through reactions involving benzodifuran derivatives, showcasing the versatility of piperazine as a core structure in medicinal chemistry (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
The structural characterization of piperazine derivatives, including their crystalline forms and molecular interactions, has been extensively studied. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, highlighting the importance of structural analysis in understanding compound properties (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, P. Suchetan, 2015).
Biological Activity
Research into the biological activity of piperazine derivatives has identified potential antipsychotic, antibacterial, and anthelmintic activities. These studies demonstrate the broad spectrum of pharmacological activities that piperazine compounds can exhibit, underscoring their potential for therapeutic applications. Notably, heterocyclic carboxamides have been evaluated for their antipsychotic potential, showing promise in in vitro receptor binding studies and in vivo behavioral assays (M. H. Norman, F. Navas, J. Thompson, G. Rigdon, 1996).
The antimicrobial and anthelmintic screening of piperazine derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, revealed moderate to poor activities, indicating the necessity for further structural optimization to enhance their biological efficacy (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, P. Suchetan, 2015).
Metabolic Studies
- Metabolic profiling of related piperazine-based antineoplastic tyrosine kinase inhibitors, such as flumatinib, in chronic myelogenous leukemia patients has been conducted. These studies are crucial for understanding the metabolic pathways of such compounds in humans, providing insights into their pharmacokinetics and pharmacodynamics (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).
properties
IUPAC Name |
N-tert-butyl-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N8O/c1-15(2,3)20-14(24)22-6-4-21(5-7-22)12-8-13(18-10-17-12)23-11-16-9-19-23/h8-11H,4-7H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPODRUGXWGOYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(tert-butyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

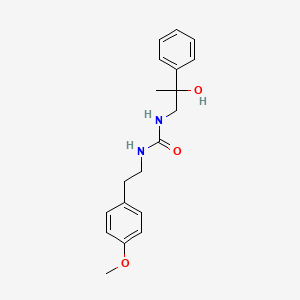
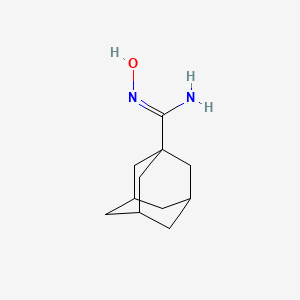
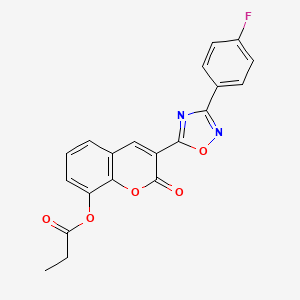
![5-ethyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2518559.png)
![1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2518560.png)
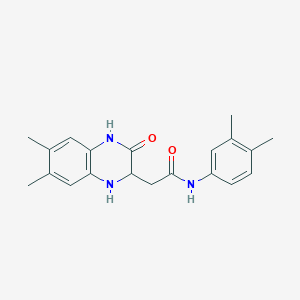
![N-(1-cyanocyclohexyl)-N-methyl-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2518563.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518565.png)
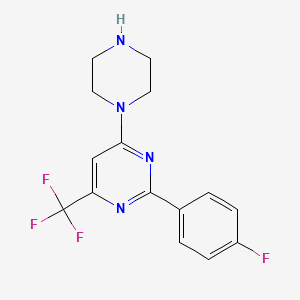
![7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518567.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B2518568.png)
![3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B2518570.png)

